

A Comprehensive Spectroscopic Guide to 3-Butoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-butoxyaniline**

Cat. No.: **B1281059**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **3-butoxyaniline**, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for **3-butoxyaniline**, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-butoxyaniline** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-butoxyaniline**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **3-Butoxyaniline**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	t, $J \approx 8.0$ Hz	1H	Ar-H (C5)
~6.40	dd, $J \approx 8.0, 2.0$ Hz	1H	Ar-H (C6)
~6.35	t, $J \approx 2.0$ Hz	1H	Ar-H (C2)
~6.30	dd, $J \approx 8.0, 2.0$ Hz	1H	Ar-H (C4)
~3.95	t, $J \approx 6.5$ Hz	2H	O-CH ₂ -
~3.60 (broad s)	s	2H	-NH ₂
~1.75	quint, $J \approx 7.0$ Hz	2H	-CH ₂ -CH ₂ -CH ₃
~1.50	sext, $J \approx 7.5$ Hz	2H	-CH ₂ -CH ₃
~0.98	t, $J \approx 7.5$ Hz	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Butoxyaniline**Solvent: CDCl₃, Reference: CDCl₃ (δ 77.00 ppm)

Chemical Shift (δ , ppm)	Assignment
~160.0	C3 (Ar-C-O)
~148.0	C1 (Ar-C-NH ₂)
~130.5	C5 (Ar-CH)
~108.0	C4 (Ar-CH)
~105.5	C6 (Ar-CH)
~101.0	C2 (Ar-CH)
~68.0	O-CH ₂ -
~31.5	-CH ₂ -CH ₂ -CH ₃
~19.5	-CH ₂ -CH ₃
~14.0	-CH ₃

Table 3: Predicted Infrared (IR) Absorption Data for **3-Butoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3350	Medium, Sharp	N-H asymmetric and symmetric stretching (primary amine)
3050 - 3010	Medium	Aromatic C-H stretching
2960 - 2850	Strong	Aliphatic C-H stretching
1620 - 1580	Strong	N-H bending (scissoring)
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1250 - 1200	Strong	Aryl C-O stretching (asymmetric)
1050 - 1000	Strong	Aryl C-O stretching (symmetric)
850 - 750	Strong	Aromatic C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Butoxyaniline**

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

m/z	Interpretation
165	[M] ⁺ (Molecular Ion)
109	[M - C ₄ H ₈] ⁺ (Loss of butene via McLafferty rearrangement)
93	[M - C ₄ H ₉ O] ⁺ (Loss of butoxy radical)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **3-butoxyaniline**.

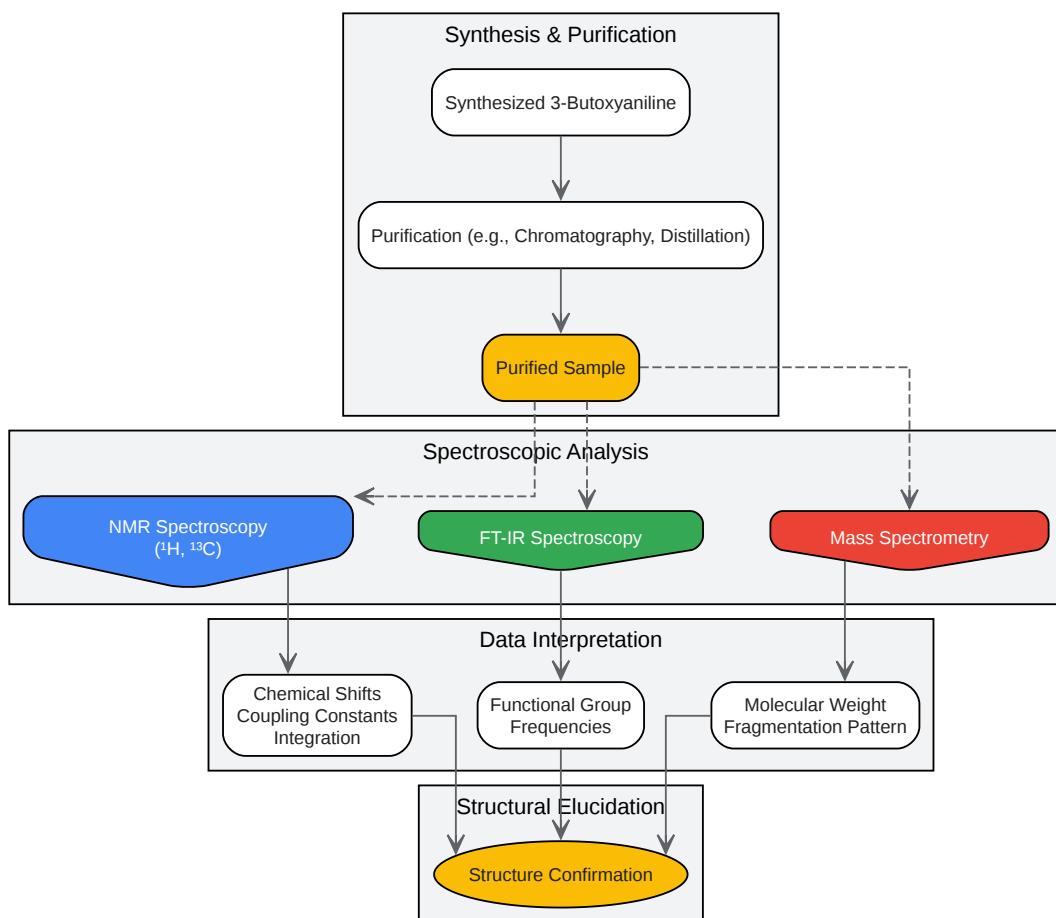
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR
 - Sample Preparation: Dissolve 5-10 mg of purified **3-butoxyaniline** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
 - Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
 - ^1H NMR Parameters:
 - Pulse Sequence: Standard single pulse.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: -2 to 12 ppm.
 - ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.
 - Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method (for liquid sample):
 - Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm^{-1}) and resolution (e.g., 4 cm^{-1}).
 - Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
 - Sample Application: Place a small drop of **3-butoxyaniline** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)


- Electrospray Ionization (ESI-MS):
 - Sample Preparation: Prepare a dilute solution of **3-butoxyaniline** (1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.[\[1\]](#)
 - Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurements.
 - Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
 - MS Parameters:
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-5 kV.
 - Source Temperature: 100-150 °C.

- Mass Range: m/z 50-500.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ($[M+H]^+$) and any significant fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-butoxyaniline**.

Workflow for Spectroscopic Characterization of 3-Butoxyaniline

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3-Butoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281059#spectroscopic-data-of-3-butoxyaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com